molecular formula C16H17ClN4O B12243686 1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

Cat. No.: B12243686
M. Wt: 316.78 g/mol
InChI Key: UNDZARIKPIVUBR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, a pyridinyl group, and an azetidinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves the reaction of 4-chlorobenzylamine with 2-pyridylazetidine-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides (e.g., EDC or DCC) and bases (e.g., triethylamine) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]amine
  • **1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
  • **1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]thiourea

Uniqueness

1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea moiety, along with the chlorophenyl and pyridinyl groups, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-pyridin-2-ylazetidin-3-yl)urea

InChI

InChI=1S/C16H17ClN4O/c17-13-6-4-12(5-7-13)9-19-16(22)20-14-10-21(11-14)15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H2,19,20,22)

InChI Key

UNDZARIKPIVUBR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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